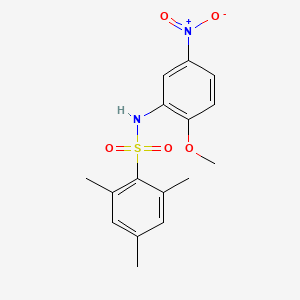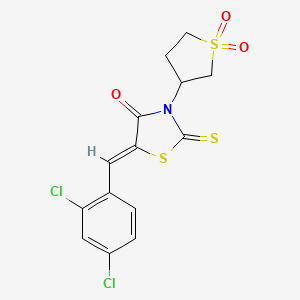![molecular formula C14H13NO3S2 B3865739 2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3865739.png)
2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Descripción general
Descripción
2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, commonly known as MTA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MTA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
MTA has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MTA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In agriculture, MTA has been shown to have anti-fungal and anti-bacterial properties, making it a potential alternative to traditional pesticides. In material science, MTA has been studied for its potential use in the synthesis of novel materials.
Mecanismo De Acción
The exact mechanism of action of MTA is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. MTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, MTA has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTA can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, MTA has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, MTA has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer’s and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to working with MTA. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type or tissue being studied. Additionally, MTA may have off-target effects, making it important to carefully design experiments to minimize these effects.
Direcciones Futuras
There are several future directions for research on MTA. One area of interest is the development of MTA-based therapies for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, MTA’s anti-cancer properties make it a potential candidate for the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of MTA and its potential off-target effects. Finally, MTA’s potential applications in agriculture and material science warrant further investigation.
Propiedades
IUPAC Name |
2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-8-3-5-10(6-4-8)7-11-12(16)15(14(19)20-11)9(2)13(17)18/h3-7,9H,1-2H3,(H,17,18)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSHLZOQGZAVBB-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(2-pyridinyl)ethylidene]nonanohydrazide](/img/structure/B3865663.png)


![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B3865685.png)
![N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3865698.png)
![2-{[3-(4-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B3865703.png)

![2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoic acid](/img/structure/B3865725.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B3865730.png)
![ethyl 2-benzylidene-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865734.png)
![1-(4-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B3865738.png)


![1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3865774.png)